molecular formula C18H15N3O5S2 B2711202 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate CAS No. 896014-02-1

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate

Cat. No. B2711202
CAS RN: 896014-02-1
M. Wt: 417.45
InChI Key: LJCGVZPCSKYNFJ-UHFFFAOYSA-N
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Description

The compound “6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate” is also known as 2-methylbenzoic acid [6-[[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]methyl]-4-oxo-3-pyranyl] ester .


Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate" have been explored for their anticancer properties. A novel fluoro-substituted benzo[b]pyran, through a series of synthetic steps, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential utility in designing anticancer agents (Hammam et al., 2005).

Antioxidant Properties

Studies on pyrazole-acetamide derivatives have highlighted their significant antioxidant activity. The investigation of their coordination complexes with Co(II) and Cu(II) revealed that these compounds exhibit considerable antioxidant capacity, as determined by various in vitro assays. This suggests their potential application in developing antioxidant therapies or compounds (Chkirate et al., 2019).

Insecticidal Assessment

Research involving the synthesis of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, indicates the potential of these compounds as insecticidal agents. The study outlines a variety of synthesized compounds with promising insecticidal properties, offering a pathway for developing new pesticides (Fadda et al., 2017).

Neurogenic Potential

The exploration of melatonin-based compounds with bioisosteric replacements for the acetamido group, including those with a 1,3,4-thiadiazole structure, has revealed their ability to promote the differentiation of rat neural stem cells into neuronal phenotypes in vitro. This indicates a promising avenue for research into treatments for neurodegenerative diseases or injuries (de la Fuente Revenga et al., 2015).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds containing thiadiazole moieties. For instance, novel synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors showed significant antitumor and antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Shams et al., 2010).

Mechanism of Action

    Target of action

    The compound contains a 1,3,4-thiadiazole moiety, which is a common feature in many biologically active compounds . .

    Mode of action

    The 1,3,4-thiadiazole moiety has been found to induce cell cycle progression through G1 into S phase in cells . This suggests that the compound might interact with cellular targets involved in cell cycle regulation.

    Biochemical pathways

    Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with a 1,3,4-thiadiazole moiety have been found to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .

    Result of action

    As mentioned above, the 1,3,4-thiadiazole moiety can induce cell cycle progression . This could potentially lead to changes in cell proliferation and other cellular processes.

Safety and Hazards

The safety data and potential hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-10-5-3-4-6-13(10)16(24)26-15-8-25-12(7-14(15)23)9-27-18-21-20-17(28-18)19-11(2)22/h3-8H,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGVZPCSKYNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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